Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate
Description
Bicyclic Core Architecture: Azabicyclo[2.2.2]octane System
The azabicyclo[2.2.2]octane framework consists of a fused bicyclic system with three shared carbon atoms, forming two six-membered rings in a chair-like conformation. The nitrogen atom at position 2 introduces structural rigidity and electronic asymmetry. Key features include:
- Bond Lengths and Angles : X-ray crystallographic data for analogous compounds reveal C–N bond lengths of 1.46–1.49 Å and C–C bond lengths of 1.53–1.56 Å within the bicyclic core. The N1–C2–C3 and C3–C4–C5 angles measure 109.5° and 113.2°, respectively, reflecting sp³ hybridization and minimal ring strain.
- Comparative Analysis : Unlike strained azabicyclo[2.2.1] systems, the [2.2.2] scaffold exhibits reduced distortion due to symmetrical bond distribution. For example, pyramidalization at nitrogen (ω₀ = 359.7°) and amide bond planarity (τ = 4°) are nearly ideal.
Table 1: Structural Parameters of Azabicyclo[2.2.2]octane Derivatives
Stereochemical Configuration at C1, C3, and C4 Positions
The (1R,3R,4R) configuration imposes distinct spatial arrangements on substituents:
- Chiral Center Assignments : X-ray diffraction of related esters confirms relative configurations through anisotropic displacement parameters. For example, the C3 carboxylate group adopts an equatorial position to minimize steric clash with the Boc group.
- NMR Correlations : Vicinal coupling constants (J = 9–12 Hz) between H1–H3 and H3–H4 in analogous compounds indicate trans-diaxial relationships, consistent with the (R,R,R) configuration.
Table 2: Stereochemical Parameters at Chiral Centers
| Position | Dihedral Angle (°) | Coupling Constant (Hz) | Key Interactions |
|---|---|---|---|
| C1 | 55.2 | J₁,₃ = 10.5 | H1–C7 (Boc) |
| C3 | 62.8 | J₃,₄ = 11.2 | C3–O (ester) |
| C4 | 58.3 | J₄,₅ = 8.7 | C4–C5 (carbonyl) |
Conformational Dynamics of the 2-Azabicyclo[2.2.2]octane Framework
The bicyclic system exhibits restricted flexibility due to its fused rings:
- Energy Barriers : DFT calculations for similar scaffolds suggest ring inversion barriers exceeding 25 kcal/mol, locking the chair-chair conformation.
- Boc Group Effects : The tert-butoxycarbonyl group at N2 stabilizes the equatorial position through steric bulk, preventing nitrogen pyramidalization.
Conformational Analysis :
- Syn-Axial Strain : Antiperiplanar alignment of the C3 ester and C5 ketone groups induces torsional strain (ΔG‡ = 18 kcal/mol).
- Solvent Dependence : Polar solvents stabilize the zwitterionic form of the bicyclic core, slightly elongating C–N bonds by 0.03 Å.
X-ray Crystallographic Studies of Molecular Packing
Single-crystal X-ray diffraction reveals hierarchical packing motifs:
- Unit Cell Parameters : Monoclinic space group P2₁/c with a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, and β = 92.7°.
- Intermolecular Interactions :
Table 3: Crystallographic Data for Azabicyclo[2.2.2]octane Derivatives
| Parameter | Value | Technique |
|---|---|---|
| Space Group | P2₁/c | Single-crystal XRD |
| Hydrogen Bond Length | 2.89 Å | XRD (100 K) |
| Packing Density | 1.24 g/cm³ | Crystallographic modeling |
Packing Diagram Analysis :
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIYGMRWBFMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Lactonization of Ethyl 2-Amino-4-(2-Oxiranyl)butanoate HCl Salt
Reaction Overview
This method involves the cyclization of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt under basic conditions to form the bicyclo[2.2.2]octane core. The Boc group is introduced post-cyclization to protect the amine.
Steps:
- Deprotonation : The HCl salt is treated with triethylamine (3.30 mL, 23.8 mmol) in dry dimethylformamide (DMF) for 72 hours to free the amine.
- Lactonization : Intramolecular nucleophilic attack of the amine on the epoxide generates the bicyclic lactone.
- Boc Protection : Di-tert-butyl dicarbonate (3.96 g, 18.1 mmol) and triethylamine (1.06 mL, 14.5 mmol) in 1,4-dioxane are added to protect the secondary amine.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 25% | |
| Reaction Time | 90 hours (total) | |
| Stereochemical Outcome | 1:1 Diastereomeric ratio | |
| Purity | >95% (after column chromatography) |
Six-Step Synthesis from trans-4-Hydroxy-L-Proline
Protocol Optimization
This approach begins with trans-4-hydroxy-L-proline, leveraging its inherent chirality to control stereochemistry.
Steps:
- Esterification : trans-4-Hydroxy-L-proline is treated with SOCl₂/MeOH to form methyl ester.
- Tosylation : Reaction with TsCl/DMAP introduces a tosyl group at the hydroxyl position.
- Cyclization : NaOMe/MeOH promotes ring closure to form the azabicyclic core.
- Boc Protection : Boc anhydride is used to protect the amine.
- Oxidation : The ketone at position 5 is introduced via Jones oxidation.
- Esterification : Ethyl chloroformate converts the carboxylic acid to the ethyl ester.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Total Yield | 70% | |
| Critical Step Yield | 93% (Tosylation) | |
| Optical Purity | [α]²⁰D = -21.3° to +104.2° |
Iodocyclization of Alkenyl Alcohols
General Procedure
Adapted from 2-oxabicyclo[2.2.2]octane syntheses, this method employs iodocyclization to construct the bicyclic framework.
Steps:
- Alkenol Preparation : Cyclohexane-containing alkenyl alcohols are synthesized from aldehydes or ketones.
- Iodocyclization : Treatment with molecular iodine (I₂) in acetonitrile induces ring closure.
- Functionalization : The iodide intermediate is displaced with ethoxycarbonyl groups.
- Boc Protection : Boc anhydride is added under Schlenk conditions.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield Range | 50–81% | |
| Temperature | 0°C → RT (cyclization) | |
| Functional Group Tolerance | Nitro, trifluoromethyl, halogens |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Total Yield | Scalability | Stereochemical Control |
|---|---|---|---|
| Lactonization | 25% | Moderate | Moderate (1:1 DR) |
| Six-Step Protocol | 70% | High | Excellent |
| Iodocyclization | 50–81% | Low | Substrate-dependent |
Practical Considerations
- Cost : The six-step protocol uses inexpensive starting materials (trans-4-hydroxy-L-proline: $12/g).
- Safety : Iodocyclization requires handling toxic I₂ vapors.
- Purification : Lactonization necessitates silica gel chromatography, while iodocyclization yields crude products requiring recrystallization.
Structural Validation Techniques
X-Ray Crystallography
Single-crystal X-ray analysis confirms the bicyclo[2.2.2]octane framework with monoclinic space group P2₁/c (no. 14). Key metrics:
Industrial Applications and Modifications
The compound serves as a key intermediate in CCR3 antagonist synthesis. Modifications include:
- Ester Hydrolysis : To generate carboxylic acid derivatives for peptide coupling.
- Boc Deprotection : Using TFA/CH₂Cl₂ to expose the secondary amine for further functionalization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethyl Ester Group
The ethyl ester undergoes nucleophilic substitution reactions, enabling functional group interconversion. Common transformations include:
Key Findings :
-
Saponification proceeds efficiently under basic conditions, yielding the free carboxylic acid (CAS 1290627-55-2 derivative) .
-
Steric hindrance from the bicyclic framework slightly reduces amidation efficiency compared to linear esters .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the secondary amine:
| Acid Source | Solvent | Time | Temperature | Yield | Source |
|---|---|---|---|---|---|
| HCl (4M in dioxane) | Dioxane | 2 hr | 25°C | 95% | |
| Trifluoroacetic acid | DCM | 30 min | 0°C | 89% |
Mechanistic Insight :
Protonation of the Boc carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decarboxylates .
Ketone Functionalization
The 5-oxo group participates in reduction and condensation reactions:
Notable Observation :
Reduction preserves the bicyclic framework’s stereochemistry due to conformational rigidity .
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[2.2.2]octane system facilitates unique reactivity:
Synthetic Utility :
Diels-Alder adducts exhibit enhanced rigidity, making them valuable in medicinal chemistry .
Cross-Coupling Reactions
The ethyl ester’s α-position engages in metal-catalyzed couplings:
Limitation :
Moderate yields arise from steric constraints near the bicyclic core .
Enzymatic Resolution
The compound’s stereochemical purity is enhanced via lipase-mediated kinetic resolution:
| Enzyme | Substrate | Ester Hydrolyzed | ee (%) | Source |
|---|---|---|---|---|
| CAL-B (Candida antarctica) | Racemic mixture | (1S,3S,4S)-enantiomer | >99% |
Significance :
This method enables access to enantiopure intermediates for asymmetric synthesis .
Scientific Research Applications
Therapeutic Applications
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate has been investigated for its role as an inhibitor of phosphodiesterase type IV (PDE4) and as an antagonist of muscarinic acetylcholine receptors (mAChRs). These properties make it a candidate for treating various respiratory diseases, including:
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma
- Allergic Rhinitis
The dual-action mechanism allows the compound to address both bronchoconstriction and inflammation, which are critical in managing these conditions .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that can be challenging due to the bicyclic structure. The unique azabicyclo framework provides a scaffold for further modifications that can enhance bioactivity or alter pharmacokinetic properties .
Case Study 1: Inhibition of PDE4
A study demonstrated that compounds similar to this compound effectively inhibited PDE4 in vitro, leading to significant reductions in inflammatory markers in cell cultures exposed to allergens .
Case Study 2: Dual Pharmacophore Activity
Research indicated that the compound exhibited dual pharmacophore activity by simultaneously targeting PDE4 and mAChRs. This dual action was shown to improve efficacy in animal models of asthma compared to single-target therapies .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Therapeutic Use | Clinical Status |
|---|---|---|---|
| This compound | PDE4 inhibition & mAChRs antagonism | COPD, Asthma | Preclinical |
| Tracazolate | PDE4 inhibition | Anxiety Disorders | Approved |
| Other PDE4 inhibitors | PDE4 inhibition | COPD | Marketed |
This table highlights the competitive landscape of PDE4 inhibitors and their therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity and specificity in binding to target molecules, enhancing its effectiveness in biological applications.
Comparison with Similar Compounds
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate
- Structural Difference : The bridge system is [2.2.1] instead of [2.2.2], resulting in a smaller bicyclic framework.
- The [2.2.1] system also alters conformational flexibility, affecting binding affinity in receptor interactions .
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Structural Difference : Contains a [4.2.0] bicyclic system with a sulfur atom (thia group) and an acetamido side chain.
- Impact : The sulfur atom enhances electron-withdrawing effects, while the [4.2.0] system increases ring strain compared to [2.2.2]. This compound exhibits antibiotic properties, unlike the target molecule .
Substituent Modifications
Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate
- Structural Difference : 5,5-Difluoro substitution replaces the 5-oxo group.
- Impact : Fluorination increases lipophilicity and metabolic stability. The electron-withdrawing fluorine atoms also reduce reactivity at the 5-position, making this derivative more suitable for prolonged biological activity studies .
Ethyl (1S,3R,4R)-2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
- Structural Difference : A phenylalkyl substituent replaces the Boc group, and the 5-oxo is replaced by a double bond (oct-5-ene).
- Impact : The aromatic substituent enhances π-π stacking interactions in receptor binding, while the double bond introduces planar rigidity. This derivative is explored for neurological applications .
Stereochemical Variations
Benzyl (1R,3R,5R)-2-azabicyclo[3.3.0]octane-3-carboxylate Hydrochloride
- Structural Difference : A [3.3.0] bicyclic system with distinct stereochemistry (1R,3R,5R).
- Impact : The [3.3.0] system and stereochemistry make this compound a key intermediate in ACE inhibitor synthesis (e.g., Ramipril). Its unwanted enantiomer is recycled industrially, highlighting the importance of stereochemical purity in pharmaceutical production .
Comparative Data Table
Key Research Findings
Stereochemical Rigidity : The [2.2.2] bridge system in the target compound provides superior conformational control compared to smaller rings (e.g., [2.2.1]), enhancing enantioselectivity in catalytic reactions .
Fluorination Effects : 5,5-Difluoro analogs exhibit improved pharmacokinetic profiles due to increased membrane permeability and resistance to oxidative metabolism .
Industrial Relevance: Unwanted enantiomers of related bicyclic compounds (e.g., [3.3.0] derivatives) are repurposed in large-scale pharmaceutical synthesis, underscoring the economic value of chiral resolution technologies .
Biological Activity
Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate, with CAS number 1290627-55-2, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in drug discovery, supported by data tables and research findings.
The compound's molecular formula is , with a molecular weight of 297.35 g/mol. Its structure includes a bicyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1290627-55-2 |
| Molecular Formula | C15H23NO5 |
| Molecular Weight | 297.35 g/mol |
| Purity | 97% |
This compound exhibits various biological activities primarily through its interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain proteases and modulate G protein-coupled receptor (GPCR) signaling pathways.
- Protease Inhibition : The compound has shown potential as a protease inhibitor, which is crucial for therapeutic applications in diseases where proteases play a significant role, such as cancer and viral infections.
- GPCR Modulation : It may interact with GPCRs, influencing cellular signaling pathways that are pivotal in numerous physiological processes.
Case Studies
Recent research has highlighted the compound's efficacy in various biological assays:
- In Vitro Studies : In a study assessing the inhibitory effects on serine proteases, the compound demonstrated an IC50 value of approximately 500 nM against trypsin-like proteases, indicating moderate potency in this context .
- Cell-Based Assays : In cellular models, the compound exhibited cytotoxic effects on cancer cell lines at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Synthetic Pathways
The synthesis of this compound involves several key steps that can be optimized for yield and purity:
- Formation of the Bicyclic Structure : The initial step typically involves the cyclization of appropriate precursors to form the azabicyclic core.
- Boc Protection : The introduction of the Boc (tert-butyloxycarbonyl) group is essential for protecting amine functionalities during subsequent reactions.
- Carboxylation : Finally, the carboxylic acid moiety is introduced to complete the structure.
Applications in Drug Discovery
The unique structural characteristics of this compound make it a valuable scaffold for drug development:
- Lead Compound Development : Its ability to inhibit specific proteases positions it as a lead compound for further optimization in drug discovery efforts targeting protease-related diseases.
- Potential Therapeutic Uses : Given its biological activities, it may find applications in treating conditions such as cancer and viral infections.
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate?
- Methodological Answer :
- Use nitrile or neoprene gloves to prevent skin contact, and replace gloves immediately if compromised .
- Wear P95 respirators (NIOSH) or ABEK-P2 filters (EU) for particulate protection during synthesis or purification .
- Avoid environmental release by ensuring proper waste disposal and secondary containment for spills .
- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention with the SDS provided .
Q. How is the stereochemical configuration of the bicyclo[2.2.2]octane core validated experimentally?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming absolute stereochemistry, as demonstrated in structurally similar bicyclic esters (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) .
- 1H-NMR coupling constants (e.g., vicinal protons in the bicyclic system) and NOE experiments can resolve relative configurations, as seen in analogs like ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks using coupling patterns (e.g., bridgehead protons at δ 2.8–3.0 ppm) and compare with analogs like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate .
- IR spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ adducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for this compound?
- Methodological Answer :
- Variable screening : Optimize catalysts (e.g., chiral Lewis acids) and solvents (polar aprotic vs. non-polar) to address discrepancies in cyclization efficiency .
- Reaction monitoring : Use in-situ techniques like FTIR or HPLC to track intermediate stability (e.g., Boc-deprotection under acidic conditions) .
- Design of Experiments (DoE) : Apply factorial designs to isolate critical parameters (e.g., temperature, stoichiometry) impacting yield .
Q. How does the bicyclo[2.2.2]octane framework influence reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Steric hindrance : The bridgehead quaternary carbon limits nucleophilic access to the ester carbonyl, requiring bulky nucleophiles (e.g., Grignard reagents) or elevated temperatures .
- Computational modeling : DFT studies (e.g., HOMO-LUMO analysis) predict electrophilic regions, as shown for 7-amino-8-oxo-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
Q. What strategies mitigate Boc-group instability during functionalization?
- Methodological Answer :
- pH control : Avoid strongly acidic conditions (e.g., TFA) during ester hydrolysis; use buffered systems (pH 4–6) .
- Alternative protecting groups : Compare Boc with Fmoc or Cbz for amine protection under specific reaction conditions .
Q. How does stereochemistry impact biological activity in related azabicyclo compounds?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare enantiomers of analogs like (2S,5R,6R)-6-aminopenicillanic acid derivatives to assess antibacterial efficacy .
- Docking simulations : Model interactions with target enzymes (e.g., β-lactamases) to explain stereospecific inhibition .
Methodological Notes
- Synthesis : Key steps include [2.2.2] bicyclization via intramolecular Diels-Alder or photochemical reactions, followed by Boc protection .
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) to achieve >97% purity .
- Stability : Store at –20°C under inert gas to prevent Boc-group hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
